3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a 3-(methoxycarbonyl)phenyl group
Preparation Methods
The synthesis of 3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The 4-chlorophenyl and 3-(methoxycarbonyl)phenyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The propanoic acid moiety is attached via coupling reactions such as the Heck or Suzuki coupling.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid include:
Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound shares the 4-chlorophenyl group but differs in its ester functionality.
Succinic acid, 3-chlorophenyl 4-methoxybenzyl ester: This compound has a similar aromatic structure but differs in its ester and acid groups.
Acetic acid, 4-chlorophenyl ester: This compound also contains the 4-chlorophenyl group but has a simpler acetic acid ester structure.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C21H18ClNO4 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(3-methoxycarbonylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H18ClNO4/c1-27-21(26)15-3-2-4-18(13-15)23-17(10-12-20(24)25)9-11-19(23)14-5-7-16(22)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,24,25) |
InChI Key |
HOOAMYITOZBCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
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